A-Hydroxytestosterone 17-Sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Hydroxytestosterone 17-Sulphate is a derivative of testosterone, a well-known anabolic steroid This compound is characterized by the addition of a hydroxyl group at the A position and a sulfate group at the 17th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-Hydroxytestosterone 17-Sulphate typically involves multiple steps, starting from testosterone. One common method includes the catalytic hydrogenation of testosterone to introduce the hydroxyl group at the A position. This can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
A-Hydroxytestosterone 17-Sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
A-Hydroxytestosterone 17-Sulphate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of A-Hydroxytestosterone 17-Sulphate involves its interaction with androgen receptors in target cells. Upon binding to these receptors, the compound is transported to the cell nucleus, where it influences gene expression and protein synthesis. This leads to various physiological effects, including increased muscle mass and altered metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: The parent compound, known for its anabolic and androgenic effects.
4-Hydroxytestosterone: Similar in structure but with a hydroxyl group at the 4th position.
17-Hydroxyprogesterone: Another hydroxylated steroid with different physiological effects
Uniqueness
A-Hydroxytestosterone 17-Sulphate is unique due to the presence of both a hydroxyl group at the A position and a sulfate group at the 17th position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H27O6S- |
---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
[(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(25-26(22,23)24)19(14,2)10-15(21)17(13)18/h9,13-17,21H,3-8,10H2,1-2H3,(H,22,23,24)/p-1/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
OAEGOTIMNZAHHW-RUOITVIXSA-M |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)[O-])C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4OS(=O)(=O)[O-])C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.